molecular formula C6H11ClO B14516776 (2S,3S)-2-(3-Chloropropyl)-3-methyloxirane CAS No. 62614-73-7

(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane

Cat. No.: B14516776
CAS No.: 62614-73-7
M. Wt: 134.60 g/mol
InChI Key: SUGPFSQLEHQIPK-WDSKDSINSA-N
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Description

(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, and their strained ring structure makes them highly reactive. This particular compound is characterized by the presence of a chloropropyl group and a methyl group attached to the oxirane ring, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(3-Chloropropyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of (2S,3S)-3-chloropropene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The strained ring structure of the epoxide makes it susceptible to nucleophilic attack, leading to ring-opening reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition reactions: The epoxide ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include hydroxide ions, alkoxides, and amines.

    Oxidizing agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reducing agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield ring-opened products with the nucleophile attached to one of the carbon atoms of the former epoxide ring.

Scientific Research Applications

(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(3-Chloropropyl)-3-methyloxirane involves its reactivity as an epoxide. The strained ring structure makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reacting species.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(3-Chloropropyl)-3-methyloxirane: The enantiomer of the compound, with similar chemical properties but different stereochemistry.

    (2S,3S)-2-(3-Bromopropyl)-3-methyloxirane: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity.

    (2S,3S)-2-(3-Chloropropyl)-3-ethyloxirane: A compound with an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Uniqueness

(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane is unique due to its specific stereochemistry and the presence of both a chloropropyl and a methyl group. These features influence its reactivity and make it a valuable compound for various chemical and industrial applications.

Properties

CAS No.

62614-73-7

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

(2S,3S)-2-(3-chloropropyl)-3-methyloxirane

InChI

InChI=1S/C6H11ClO/c1-5-6(8-5)3-2-4-7/h5-6H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

SUGPFSQLEHQIPK-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1[C@@H](O1)CCCCl

Canonical SMILES

CC1C(O1)CCCCl

Origin of Product

United States

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